2-Amino-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-Amino-N-(5-fluoro-2-methylphenyl)acetamide (CAS 1016876-45-1) is an acetamide derivative featuring a fluorinated aromatic substituent. Its structure consists of an acetamide backbone linked to a 5-fluoro-2-methylphenyl group, which confers unique electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
2-amino-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDTTYPNQBSNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and chloroacetyl chloride.
Reaction: The 5-fluoro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, N-(5-fluoro-2-methylphenyl)chloroacetamide.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-N-(5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural features and pharmacological or industrial relevance of compounds analogous to 2-Amino-N-(5-fluoro-2-methylphenyl)acetamide:
Pharmacological and Industrial Relevance
- Fluorine vs. Chlorine Substituents: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to chlorine-containing analogs like 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide. Chlorine, however, may increase binding affinity to hydrophobic enzyme pockets, as seen in its role in etizolam synthesis .
- Phenoxy vs. Thiophene Moieties: Phenoxy groups (e.g., in N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide) improve solubility in nonpolar solvents, whereas thiophene rings (e.g., in the etizolam intermediate) enable π-stacking interactions critical for CNS drug activity .
- Methoxy Substitutions: Methoxy groups (e.g., in N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide) reduce oxidative metabolism, extending half-life in vivo compared to non-methoxy analogs .
Biological Activity
2-Amino-N-(5-fluoro-2-methylphenyl)acetamide, a compound with notable structural characteristics, has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a fluorinated aromatic ring, which may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance metabolic stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Preliminary studies suggest that the compound has potential antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of inhibition. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects in several cancer cell lines, including breast cancer models. The underlying mechanisms may involve apoptosis induction and inhibition of specific oncogenic pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it may interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may affect key signaling pathways associated with tumor growth and metastasis.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
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Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Cell Line IC50 (µM) BT-549 (Breast) 15 MDA-MB-231 (Breast) 20 HeLa (Cervical) 25 - Mechanistic Insights : The compound was shown to reduce the expression of c-Myc, a key regulator in many cancers, indicating its potential role as a therapeutic agent in targeting oncogenic pathways .
- Comparative Studies : When compared to other known inhibitors, such as BAY-850, this compound showed comparable efficacy but with distinct binding characteristics that may offer advantages in selectivity .
Case Studies
A recent study focused on the compound's effects on triple-negative breast cancer (TNBC) models. It was observed that treatment with this compound resulted in significant reductions in cell viability and migration capabilities, suggesting its potential as a lead candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
